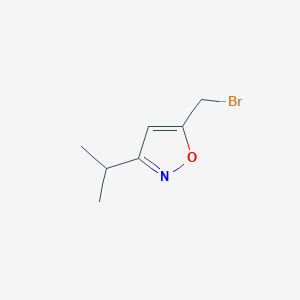![molecular formula C9H12ClN5O2 B2799116 1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide CAS No. 2411287-55-1](/img/structure/B2799116.png)
1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” is a chemical compound with the molecular formula C9H12ClN5O2 and a molecular weight of 257.68. It is a derivative of 1,2,3-triazole, a nitrogen-containing heterocycle known for its stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide”, can be achieved through a metal-free strategy. This involves the regioselective synthesis of 1-N-substituted 1,2,3-triazole-4-carboxamide derivatives by employing azides, HFO-1233zd (E), and amines in an aqueous reaction medium .Molecular Structure Analysis
The molecular structure of “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” includes a 1,2,3-triazole moiety, which is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . This structure is stable under various conditions and can form hydrogen bonding and bipolar interactions, allowing it to interact with biomolecular targets and improve solubility .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide” include the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can be facilitated under microwave conditions, which can dramatically reduce reaction times and enhance the reaction rate .Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2-chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c1-5(10)9(17)14-2-6(3-14)15-4-7(8(11)16)12-13-15/h4-6H,2-3H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAYEOIVURSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2799036.png)

![pyridin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2799040.png)

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2799043.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)
![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)



